molecular formula C9H18N2 B2693882 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-41-8

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No. B2693882
CAS RN: 76272-41-8
M. Wt: 154.257
InChI Key: HTZWHTQVHWHSHN-PSVAKVPMSA-N
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Description

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a compound with the molecular formula C9H18N2 . It is also known as Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride . This compound is used as an enzyme substrate .


Synthesis Analysis

The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .


Molecular Structure Analysis

The molecular structure of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine consists of a nine-membered ring with two nitrogen atoms and one methyl group . The InChI code for this compound is 1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8 .


Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a sterically unhindered and stable class of nitroxyl radicals, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.253 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 200.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has a molar refractivity of 46.8±0.3 cm3 .

Scientific Research Applications

Chromatographic Method Development

Krishna et al. (2009) developed a high-performance liquid chromatographic method for separating exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in granisetron production. The method demonstrated high accuracy and stability for the quantitative determination of these isomers in bulk samples (Krishna, Babu, Rao, & Rao, 2009).

Synthesis and Chemical Properties

Moskalenko et al. (2011) focused on the synthesis and reactions of 3-substituted 9-azabicyclo[3.3.1]nonan-9-amines. Their work included creating Schiff bases and isothiocyanates, demonstrating the compound's versatility in forming various chemical structures (Moskalenko, Chashchin, & Boev, 2011).

Structural and Conformational Studies

Iriepa et al. (1999) conducted a structural and conformational study of amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-amine, providing insights into their potential as analgesics. This research emphasized the importance of molecular structure in pharmacological applications (Iriepa et al., 1999).

NMR Studies

Park et al. (2011) carried out extensive 1D and 2D NMR studies on variously substituted 9-azabicyclo[3.3.1]nonan-9-ones. Their research offered valuable information on the electronic effects and stereochemistry of these compounds, crucial for understanding their chemical behavior (Park, Jeong, & Parthiban, 2011).

Molecular Mechanics and Spectroscopy

Arias-Pérez et al. (1997) utilized molecular mechanics and NMR spectroscopy to study the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones. Their findings highlighted the influence of steric factors on the conformational behavior of these compounds (Arias-Pérez, Alejo, & Maroto, 1997).

Multicomponent Cascade Reactions

Duan et al. (2021) described a novel protocol for synthesizing functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions. This approach has potential applications in combinatorial chemistry for creating natural-like products (Duan et al., 2021).

Epoxidation and Ring-Opening Synthesis

McKay et al. (2010) researched the stereoselective epoxidation and ring-opening of 9-methylene-3-azabicyclo[3.3.1]nonanes. Their work highlighted the role of intermolecular hydrogen bonding in achieving high stereoselectivity (McKay et al., 2010).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWHTQVHWHSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

CAS RN

76272-56-5
Record name (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
36
Citations
SR Krishna, BM Rao, NS Rao - Die Pharmazie-An …, 2009 - ingentaconnect.com
A simple and accurate high-performance liquid chromatographic method was developed for the determination of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in endo-9-methyl-9-…
Number of citations: 1 www.ingentaconnect.com
F Jiang, J Bupp, S Rhee, L Toll… - Journal of labelled …, 2012 - Wiley Online Library
The α3β4 subtype of the nicotinic acetylcholine receptors (nAChR) is present in limited but specific areas of the brain unlike the widely distributed α4β2 nAChR subtype, known to be …
EW Tuan, AG Horti, TT Olson, Y Gao… - Molecular …, 2015 - ASPET
AT-1001 [N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine] is a high-affinity and highly selective ligand at α3β4 nicotinic cholinergic receptors (nAChRs) that was …
Number of citations: 12 molpharm.aspetjournals.org
Z Yang, DJ Fairfax, JH Maeng, L Masih… - Bioorganic & medicinal …, 2010 - Elsevier
A new class of 2-substituted benzoxazole carboxamides are presented as potent functional 5-HT 3 receptor antagonists. The chemical series possesses nanomolar in vitro activity …
Number of citations: 25 www.sciencedirect.com
A Knight, JL Hemmings, I Winfield… - Journal of medicinal …, 2016 - ACS Publications
A series of N 6 -bicyclic and N 6 -(2-hydroxy)cyclopentyl derivatives of adenosine were synthesized as novel A 1 R agonists and their A 1 R/A 2 R selectivity assessed using a simple …
Number of citations: 45 pubs.acs.org
L Xiong, X Mao, Y Guo, Y Zhou, M Chen, P Chen… - Biochemical and …, 2021 - Elsevier
Bromodomain and PHD finger containing transcription factor (BPTF) is a multidomain protein that regulates the transcription of chromatin and is related to many cancers. Herein, we …
Number of citations: 6 www.sciencedirect.com
E Darout, RP Robinson, KF McClure… - Journal of Medicinal …, 2013 - ACS Publications
A series of GPR119 agonists based on a 2,6-diazatricyclo[3.3.1.1∼3,7∼]decane ring system is described. Also provided is a detailed account of the development of a multigram scale …
Number of citations: 34 pubs.acs.org
NT Zaveri, S Bertrand, D Yasuda… - Nicotine & Tobacco …, 2015 - academic.oup.com
Introduction: Genome-wide association studies linking the α3, β4, and α5 nicotinic acetylcholine receptor (nAChR) subunits to nicotine dependence suggest that α3β4* nAChR may be …
Number of citations: 19 academic.oup.com
J Kilian, M Ozenil, M Millard, D Fürtös… - Pharmaceuticals, 2022 - mdpi.com
Due to their important role in mediating a broad range of physiological functions, muscarinic acetylcholine receptors (mAChRs) have been a promising target for therapeutic and …
Number of citations: 4 www.mdpi.com
A Cippitelli, J Wu, KA Gaiolini… - British journal of …, 2015 - Wiley Online Library
Background and Purpose The α3β4 subtype of nicotinic acetylcholine receptors ( nAChRs ) has been implicated in mediating nicotine reinforcement processes. AT ‐1001 has been …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com

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